molecular formula C12H11N3O B15068331 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole

5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole

Cat. No.: B15068331
M. Wt: 213.23 g/mol
InChI Key: LILJKQDJWHLMFP-UHFFFAOYSA-N
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Description

5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while oxadiazoles are valued for their stability and diverse chemical reactivity. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid hydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxadiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or substituted derivatives.

Scientific Research Applications

5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(1H-indol-3-yl)-1,2,4-oxadiazole
  • 3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazole
  • 5-Methyl-3-(1H-indol-3-yl)-1,2,4-thiadiazole

Uniqueness

5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the indole nitrogen and an oxadiazole ring. This structural combination enhances its stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-methyl-3-(1-methylindol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H11N3O/c1-8-13-12(14-16-8)10-7-15(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3

InChI Key

LILJKQDJWHLMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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